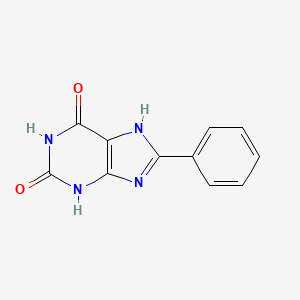

8-Phenylxanthine

描述

Contextualization within the Purine (B94841) and Xanthine (B1682287) Chemical Space

The purine ring system, a fundamental building block of life, forms the core structure of nucleobases like adenine (B156593) and guanine (B1146940), essential components of DNA and RNA. Xanthine itself (3,7-dihydropurine-2,6-dione) is a purine base found in most human tissues and fluids wikipedia.orgnih.gov. Naturally occurring methylxanthines, such as caffeine (B1668208), theophylline (B1681296), and theobromine, are well-known stimulants with diverse physiological effects, primarily acting as adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors wikipedia.orgontosight.ai.

8-Phenylxanthine (CAS 2879-14-3) is a synthetic derivative where a phenyl group is attached to the eighth carbon atom of the xanthine structure nih.gov. This modification significantly alters its chemical and biological profile compared to simpler xanthines. The introduction of the phenyl ring at this position has been shown to enhance affinity and selectivity for specific biological targets, particularly adenosine receptors acs.orgresearchgate.netacs.orgresearchgate.net. This strategic substitution opens up a vast chemical space for creating novel compounds with tailored pharmacological activities.

Academic Significance as a Research Scaffold and Tool

The academic significance of this compound lies in its utility as a versatile scaffold for the design and synthesis of novel chemical entities with specific biological activities. Medicinal chemists have extensively utilized the this compound framework to develop potent and selective antagonists for various adenosine receptor subtypes, which are implicated in a wide range of physiological processes, including cardiovascular function, inflammation, and central nervous system activity acs.orgresearchgate.netacs.orgnih.govsemanticscholar.orgnih.govresearchgate.nettocris.comnih.gov.

Furthermore, derivatives of this compound have been synthesized and radiolabeled, serving as valuable radioligands for studying adenosine receptor binding kinetics and distribution in vitro and in vivo nih.govnih.gov. The ability to systematically modify the substituents on the xanthine core and the phenyl ring allows researchers to probe structure-activity relationships (SAR), thereby gaining deeper insights into ligand-receptor interactions and guiding the development of new therapeutic agents. The exploration of these derivatives has contributed significantly to understanding the complex roles of adenosine receptors in health and disease semanticscholar.orgresearchgate.netnih.gov.

Overview of Molecular Modulatory Capacities

The primary molecular modulatory capacity of this compound derivatives revolves around their interaction with adenosine receptors (ARs). Adenosine, an endogenous purine nucleoside, exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3 semanticscholar.org. This compound derivatives have demonstrated significant activity as antagonists at these receptors, with varying degrees of affinity and selectivity.

Notably, several this compound derivatives have been developed as potent and selective antagonists for the A1 and A2A adenosine receptors. For instance, 8-phenyltheophylline (B1204217) (1,3-dimethyl-8-phenylxanthine) is recognized as a potent and selective antagonist for A1 and A2A receptors, exhibiting stimulant effects comparable to caffeine but with minimal phosphodiesterase inhibitory activity wikipedia.orgnacchemical.comcymitquimica.com. Other derivatives, such as 1,3-dipropyl-8-phenylxanthine (B136342), are selective A1 adenosine antagonists tocris.comrndsystems.com.

More recently, significant research has focused on developing potent and selective antagonists for the A2B adenosine receptor, which is implicated in inflammatory diseases acs.orgacs.orgsemanticscholar.org. Derivatives featuring an 8-[4-[[carboxymethyl]oxy]phenyl] moiety, particularly anilide derivatives, have shown remarkable potency and selectivity for the A2B receptor, with some compounds exhibiting sub-nanomolar affinities and high selectivity over other AR subtypes acs.orgacs.org. These findings highlight the capacity of the this compound scaffold to be modulated to target specific adenosine receptor subtypes with high precision.

Key this compound Derivatives and Their Activities

The structural versatility of the this compound scaffold has led to the synthesis of numerous derivatives, each with distinct pharmacological profiles. Research has particularly focused on modulating substituents at the N1, N3, and on the 8-phenyl ring to fine-tune receptor affinity and selectivity.

Table 1: Chemical Properties of Selected this compound Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Receptor Target(s) | Notes |

| This compound | 2879-14-3 | C11H8N4O2 | 228.21 | N/A | Core structure; research scaffold. |

| 8-Phenyltheophylline (8-Phenyl-1,3-dimethylxanthine) | 961-45-5 | C13H12N4O2 | 256.26 | A1, A2A | Potent and selective antagonist; stimulant effects. |

| 1,3-Dipropyl-8-phenylxanthine | 85872-53-3 | C17H20N4O2 | 312.37 | A1 | Selective A1 antagonist. |

| 1,3-Diethyl-8-phenylxanthine (B14048) (DEPX) | N/A | C18H22N4O2 | 326.40 | Adenosine Receptors | Potential therapeutic applications in sleep disorders and inflammation. |

| XAC ([3H]XAC) | N/A | N/A | N/A | A1 | Tritiated congener of 1,3-dipropyl-8-phenylxanthine; used as a radioligand. |

| 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine (4a) | N/A | N/A | N/A | A2B | Precursor for potent A2B antagonists. |

| Anilide derivative (e.g., p-cyanoanilide 27) | N/A | N/A | N/A | A2B | Highly potent and selective A2B antagonist (e.g., 400-fold selective over A1/A2A/A3). |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-phenyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c16-10-7-9(14-11(17)15-10)13-8(12-7)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCCXSZCOGNLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485464 | |

| Record name | 8-Phenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-14-3 | |

| Record name | 8-Phenylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Phenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-PHENYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2BVG6C31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 8 Phenylxanthine and Its Analogues

Classical and Conventional Synthesis Routes

Traditional methods for constructing the 8-phenylxanthine scaffold are well-documented, relying on robust and predictable chemical transformations. These routes typically involve the sequential construction of the bicyclic purine (B94841) system followed by functionalization.

The most prevalent classical method for synthesizing the xanthine (B1682287) core is a variation of the Traube purine synthesis, which utilizes a 5,6-diaminouracil (B14702) derivative as a key intermediate. nih.govnih.gov This pyrimidine-based starting material provides the necessary framework for the subsequent annulation of the imidazole (B134444) ring.

The general process begins with the condensation of a 1,3-dialkyl-5,6-diaminouracil with a reagent that will form the C8 position and its substituent. newsama.com For this compound, this is typically achieved in one of two ways:

Condensation with a Benzaldehyde (B42025) Derivative: The 5,6-diaminouracil is reacted with a substituted or unsubstituted benzaldehyde. This reaction forms a Schiff base (an imine intermediate) at the more nucleophilic 5-amino group. newsama.comacs.org Subsequent oxidative cyclization, often achieved by heating with reagents like thionyl chloride or iron(III) chloride, closes the imidazole ring to yield the final this compound product. nih.govnewsama.comacs.org

Condensation with a Benzoic Acid Derivative: Alternatively, the 5,6-diaminouracil can be acylated with a benzoic acid derivative, usually in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov This forms a 5-benzamido-6-aminouracil intermediate. nih.gov The ring is then closed by heating, often under basic conditions using aqueous sodium hydroxide, to effect dehydration and cyclization. nih.govnih.gov

A recent advancement in this classical approach involves the use of the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) for the initial amide formation, offering a safer alternative to traditional coupling agents. frontiersin.org

Table 1: Comparison of Classical Cyclization Methods for 8-Phenylxanthines

| Feature | Aldehyde Route | Carboxylic Acid Route |

|---|---|---|

| C8 Source | Benzaldehyde derivative | Benzoic acid derivative |

| Intermediate | 5-(Benzylidene-amino)-6-aminouracil (Schiff base) | 5-Benzamido-6-aminouracil (Amide) |

| Cyclization | Oxidative conditions (e.g., SOCl₂, FeCl₃) | Dehydration/Base-mediated (e.g., NaOH, heat) |

| Reference | newsama.com | nih.govnih.gov |

Once the this compound core is synthesized, further diversity can be introduced by functionalizing the nitrogen atoms of the purine ring system. The xanthine scaffold has three reactive NH groups at the N1, N3, and N7 positions, and the N9 nitrogen can also be a site for substitution, though this is less common. researchgate.net Achieving regioselectivity is a significant synthetic challenge, as the reactivity of these nitrogens can be similar.

The general reactivity pattern for alkylation is often N7 > N3 > N1. researchgate.net Selective functionalization can be achieved by carefully controlling reaction conditions or by using protecting groups. researchgate.netuio.no

N1 and N3-Substitution: These positions are typically alkylated early in the synthesis, starting with an N,N'-disubstituted urea (B33335) to create a 1,3-disubstituted-5,6-diaminouracil precursor. nih.gov If starting from an unsubstituted xanthine, forcing conditions with excess alkylating agents may be required.

N7-Substitution: The N7 position is generally the most nucleophilic and can often be alkylated selectively under mild conditions after the xanthine core is formed. nih.gov

N9-Substitution: Substitution at the N9 position is more difficult and less frequently reported, as it can disrupt the aromaticity of the imidazole ring. researchgate.net

A concise route to achieve full substitution control involves a copper-catalyzed double-amidination reaction starting from a 6-chlorouracil. This method allows for the introduction of substituents at N1, N3, N7, and C8 as part of the scaffold construction, avoiding post-synthesis functionalization steps. scispace.com

Modifying the 8-phenyl ring is a key strategy for fine-tuning the pharmacological properties of this compound analogues. researchgate.net This can be accomplished either by incorporating a substituted phenyl group during the initial synthesis or by chemical modification of the phenyl ring after the xanthine core has been formed.

A common approach is to use a substituted benzaldehyde or benzoic acid in the Traube synthesis described earlier. nih.govresearchgate.net For example, reacting 5,6-diamino-1,3-dipropyluracil (B15782) with various substituted benzaldehydes has been used to create a library of 8-(substituted-phenyl)xanthines. researchgate.net

Post-synthetic modification is also widely employed. A particularly versatile strategy involves synthesizing an 8-(4-hydroxyphenyl)xanthine derivative. The hydroxyl group can then serve as a handle for further reactions. nih.gov Another important "functionalized congener" approach involves introducing a carboxymethyloxy group onto the para-position of the phenyl ring. nih.gov This carboxylic acid moiety can then be converted into a wide array of amides and esters, significantly expanding the chemical diversity of the final compounds. nih.govgoogleapis.com For instance, anilide derivatives prepared from 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine have yielded highly potent and selective compounds. nih.gov

Table 2: Examples of 8-Phenyl Moiety Derivatization

| Starting Moiety on Phenyl Ring | Reagents/Conditions | Final Moiety | Purpose | Reference |

|---|---|---|---|---|

| para-Hydroxy | Alkyl halides, Base | para-Alkoxy | Modulate lipophilicity/activity | researchgate.net |

| para-Carboxymethyloxy | Various amines, Coupling agents | para-Carboxymethyloxy-amides | Create diverse amide library | nih.gov |

| para-Carboxymethyloxy | Alcohols, Acid catalysis | para-Carboxymethyloxy-esters | Create diverse ester library | googleapis.com |

Advanced and Innovative Synthetic Strategies

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. In the context of this compound, this includes the development of stereoselective syntheses and novel cyclization techniques that avoid harsh reagents.

The synthesis of single enantiomers or diastereomers of chiral analogues is crucial when a specific three-dimensional structure is required for biological activity. Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu This is typically achieved by using chiral features in the substrate, reagent, or catalyst. msu.edu

In the synthesis of xanthine analogues, chirality is often introduced via a side chain attached to the xanthine core or its 8-phenyl substituent. For example, a stereoselective synthesis can be designed to create a chiral side chain which is then coupled to the main scaffold. Methodologies include:

Asymmetric Induction: Using a chiral auxiliary attached to a reactant to guide the stereochemical outcome of a reaction.

Chiral Catalysts: Employing a chiral metal complex or organocatalyst to create a chiral environment for the reaction.

Chiral Starting Materials: Beginning the synthesis with a molecule from the "chiral pool," such as an amino acid or a sugar, that already possesses the desired stereochemistry.

While specific examples for this compound itself are highly specialized, the principles are demonstrated in the synthesis of complex chiral molecules, where reactions like stereoselective Ireland-Claisen rearrangements or organocatalytic conjugate additions are used to build specific stereocenters that can be incorporated into larger structures. rsc.orgresearchgate.net

A significant innovation in heterocyclic synthesis is the use of visible light to promote reactions without the need for an external photocatalyst. acs.orgnih.gov This approach is considered a green chemistry strategy as it reduces reliance on potentially toxic or expensive metal catalysts. rsc.org

One such strategy for the synthesis of purine analogues involves the formation of an electron donor-acceptor (EDA) complex. acs.org A recently developed one-pot protocol for pyrazolo[1,5-a] nih.govresearchgate.nettriazine-2,4-diamines, which are purine analogues, exemplifies this approach. The process involves the in situ generation of a pyrazolthiourea intermediate, which then forms an EDA complex with a guanidine. acs.org Under visible light irradiation, this complex undergoes a formal [4+2] annulation to construct the final heterocyclic product, forming three new C-N bonds in a single operation. acs.orgresearchgate.net This method is notable for proceeding under mild conditions without any external metals, oxidants, or bases, offering a highly efficient route to complex purine-like structures. acs.org

Incorporation of Polar and Water-Solubilizing Groups

A significant challenge in the development of this compound-based compounds is their inherent hydrophobicity, which can limit their bioavailability and utility in aqueous environments for biological assays. google.com To address this, various synthetic strategies have been developed to introduce polar and water-solubilizing moieties onto the xanthine scaffold. These modifications are crucial for improving the pharmacokinetic properties of these compounds and enabling their use in both in vitro and in vivo studies. nih.gov

One common approach involves the functionalization of the 8-phenyl ring. For instance, a series of this compound derivatives were synthesized with an oxyacetic acid group at the para position of the phenyl ring. nih.gov This modification was designed to increase aqueous solubility and minimize non-specific binding. nih.gov The synthesis of these compounds often starts with a p-hydroxyphenyl derivative of a 1,3-dialkylxanthine, which is then reacted to attach a carboxymethyl)oxy group. nih.gov This carboxylic acid function not only enhances water solubility but also provides a handle for further derivatization, such as the formation of amides. google.comnih.gov

The synthesis of amino acid conjugates represents another effective strategy. google.com In this method, an amino acid is linked via an amide bond to a functionalized xanthine congener, typically through a p-(carboxymethyl)oxy residue on the 8-phenyl ring. nih.gov These conjugates often exhibit improved water solubility and can be designed to target specific transport systems. google.com For example, the synthesis of an (aminoethyl)amide derivative was pursued to increase water solubility and to serve as an intermediate for creating affinity columns and fluorescent probes. nih.gov

Researchers have also explored a variety of other polar substituents to enhance solubility. These include the introduction of aminoalkoxy side chains on the 8-phenyl ring, which can be achieved by reacting a hydroxy-substituted benzaldehyde with hydrochlorides of dialkylaminoethyl chloride in the presence of a base. researchgate.net Similarly, the synthesis of a water-soluble o-hydroxy-m-sulfoanilide of a xanthine derivative has been reported. google.com The strategic placement of these polar groups is critical, as it can significantly influence the compound's affinity and selectivity for different adenosine (B11128) receptor subtypes. researchgate.net For example, while the addition of a carboxyl group can enhance solubility, it may also decrease binding affinity at A1 and A2 receptors. nih.gov

The table below summarizes various polar groups that have been incorporated into the this compound structure to improve water solubility.

| Polar/Water-Solubilizing Group | Position of Incorporation | Synthetic Strategy | Notable Findings | Reference |

| Oxyacetic acid | para-position of 8-phenyl ring | Attachment to a p-hydroxyphenyl xanthine derivative. | Increased aqueous solubility and minimized non-specific binding. | nih.gov |

| Amino acid conjugates | para-position of 8-phenyl ring (via linker) | Amide bond formation with a functionalized xanthine congener. | Improved water solubility and potential for targeted delivery. | google.com |

| (Aminoethyl)amide | para-position of 8-phenyl ring (via linker) | Synthesis from a p-(carboxymethyl)oxy precursor. | Increased water solubility and serves as a versatile intermediate. | nih.gov |

| Aminoalkoxy side chains | Various positions on 8-phenyl ring | Reaction of a hydroxybenzaldehyde with dialkylaminoethyl chlorides. | Substitution pattern significantly affects receptor affinity and selectivity. | researchgate.net |

| o-Hydroxy-m-sulfoanilide | para-position of 8-phenyl ring (via linker) | Synthesis from a parent carboxylic acid. | Created a water-soluble xanthine suitable for radioiodination. | google.com |

| Glucosyl groups | 5-position of uracil (B121893) precursor | Synthesis of glucosylated 5-(arylidene)-6-aminouracil precursors. | A strategy to improve the water solubility of the final 8-aryl xanthine. | researchgate.net |

Construction of Fused-Ring Systems (e.g., Tetrahydropyrazino-Annelated Structures)

To further modify the properties of xanthine derivatives, researchers have explored the construction of fused-ring systems. Annelating a heterocyclic ring to the xanthine core can significantly alter the molecule's three-dimensional shape, solubility, and receptor interaction profile. A notable example is the synthesis of tetrahydropyrazino-annelated xanthines.

These tricyclic structures have been shown to exhibit increased water solubility compared to their parent xanthine compounds, primarily due to their basic character. researchgate.netfrontiersin.org The synthesis of these fused systems is a multi-step process. A common route starts with a 6-amino-1,3-dialkyluracil, which is reacted with a suitable reagent to introduce a side chain at the 5-position that can subsequently be cyclized. For the creation of a tetrahydropyrazino ring fused at the [2,1-f] position, the synthesis can involve the reaction of a 5,6-diaminouracil derivative. More specifically, one synthetic approach involves reacting 8-(2-hydroxyethylamino)-theophylline with phosphorus tribromide to form the bromoethyl intermediate, which then undergoes intramolecular cyclization in the presence of a base to yield the tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione. researchgate.net

Another general procedure for preparing 8-substituted 6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-diones involves several key steps. researchgate.net This can begin with the reaction of a 5,6-diaminouracil with glycolic acid, followed by treatment with a base to form an intermediate. This intermediate is then reacted with 1,2-dibromoethane (B42909) to introduce the precursor for the pyrazine (B50134) ring. Subsequent steps involve bromination and reaction with an amine to introduce the desired substituent at the 8-position while forming the fused ring system. researchgate.net These modifications have led to the development of multi-target drugs with potent adenosine receptor antagonistic activity. researchgate.netfrontiersin.org

The table below outlines a general synthetic pathway for tetrahydropyrazino-annelated xanthine derivatives.

| Step | Reagents and Conditions | Purpose | Reference |

| 1 | Glycolic acid, heat; then NaOH, H₂O, heat | Formation of an initial adduct with the starting uracil derivative. | researchgate.net |

| 2 | 1,2-Dibromoethane, DMF, DIPEA, heat | Introduction of the bromoethyl group required for the pyrazine ring. | researchgate.net |

| 3 | PBr₃, CH₂Cl₂, 0°C to rt | Bromination to create a reactive site for substitution. | researchgate.net |

| 4 | Amine, dimethoxyethane, DIPEA, rt | Introduction of the desired 8-substituent and final ring closure. | researchgate.net |

Radioligand Synthesis for Receptor Characterization

Radiolabeled ligands are indispensable tools for characterizing receptors, allowing for the determination of receptor density (Bmax) and affinity (Kd) through saturation and competition binding assays. The synthesis of high-affinity and high-specificity radiolabeled this compound derivatives has been a key focus in adenosine receptor research.

One of the most widely used antagonist radioligands is [³H]XAC (Xanthine Amine Congener). capes.gov.br This is a tritiated amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine (B136342). capes.gov.brresearchgate.net Its synthesis provides a compound with high receptor affinity, high specific activity, and lower nonspecific binding compared to earlier radiolabeled xanthines. capes.gov.br The functionalized chain not only improves hydrophilicity but also provides a site for tritiation. capes.gov.brresearchgate.net [³H]XAC has been instrumental in characterizing A1 adenosine receptors, revealing high and low-affinity agonist states. capes.gov.br

For even higher specific activity and sensitivity, iodine-125 (B85253) (¹²⁵I) labeled radioligands have been developed. The synthesis of these compounds requires the introduction of a group suitable for iodination, typically a phenolic or anilino moiety, onto the xanthine structure. A series of acidic 3-(arylamino)-8-phenylxanthine derivatives have been synthesized and subsequently labeled with ¹²⁵I. nih.gov These radioligands were designed with an oxyacetic acid group on the 8-phenyl ring to enhance water solubility. nih.gov The iodinatable group was strategically placed on the 3-position of the xanthine ring, as substitutions at this position were found to have minimal impact on A1 receptor binding affinity. nih.gov These ¹²⁵I-labeled antagonists bind to A1 receptors with nanomolar affinity and have been used to identify multiple agonist affinity states of the receptor. nih.gov

More recently, tritiated forms of highly potent and selective A2B receptor antagonists have been developed. For example, a tritiated version of 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603) was prepared. acs.org This radioligand has proven to be a valuable tool for the selective labeling of both human and rodent A2B receptors, exhibiting subnanomolar affinity. acs.org The development of such specific radioligands is crucial for dissecting the pharmacology of individual adenosine receptor subtypes. acs.orgnih.gov

The table below provides examples of radiolabeled this compound derivatives and their characteristics.

| Radioligand | Isotope | Parent Compound Structure | Receptor Target | Key Characteristics | Reference |

| [³H]XAC | ³H | 1,3-Dipropyl-8-[4-[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]xanthine | A1/A2A Adenosine Receptors | High affinity, high specific activity, low nonspecific binding. | capes.gov.brresearchgate.net |

| ¹²⁵I-labeled 3-(arylamino)-8-phenylxanthines | ¹²⁵I | This compound with oxyacetic acid on phenyl ring and iodinatable arylamino group at N3 | A1 Adenosine Receptors | High specific activity, nanomolar affinity, suitable for studying receptor states. | nih.gov |

| [³H]PSB-603 | ³H | 1-Propyl-8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)xanthine | A2B Adenosine Receptors | Subnanomolar affinity, high subtype specificity for A2B receptors. | acs.org |

Molecular Pharmacology and Receptor Binding Studies

Adenosine (B11128) Receptor (AR) Antagonism and Subtype Selectivity

Xanthine (B1682287) derivatives, particularly those bearing an 8-phenyl group, exhibit significant antagonist activity across various adenosine receptor subtypes. Studies have shown that the 8-phenyl substitution considerably increases antagonist potency at both A1 and A2 receptors. drugbank.comresearchgate.netwindows.net While many 8-phenylxanthines demonstrate a preference for the A1 receptor, some series have been developed with notable selectivity for the A2A subtype. colab.wsresearchgate.netresearchgate.net

The interaction of 8-phenylxanthine derivatives with the A1 adenosine receptor has been extensively studied, revealing detailed insights into their binding characteristics, including kinetics, thermodynamics, and the influence of receptor states and modulators.

A1 Adenosine Receptor Ligand Binding Kinetics and Thermodynamics

Dissociation Rates and Receptor Residence Time Analysis

The kinetic profile of ligand-receptor interactions is critical for understanding a compound's duration of action and in vivo efficacy. Certain this compound derivatives have been characterized by their distinct binding kinetics, including their dissociation rates and receptor residence times. For instance, [³H]XAC, a radiolabeled congener of 1,3-dipropyl-8-phenylxanthine (B136342), exhibits high receptor affinity and is utilized as an antagonist radioligand for A1 receptors. pnas.org Studies have indicated that some compounds display slow dissociation kinetics, which can lead to prolonged receptor occupancy and extended effects. scbt.com The analysis of these kinetic parameters, such as dissociation rate constants (koff), is considered a valuable parameter in early drug discovery stages for improving in vivo drug efficacy and safety. researchgate.netnih.gov

Influence of Allosteric Modulators on Binding Affinity

Allosteric modulators can significantly alter the affinity and efficacy of primary ligands at G protein-coupled receptors, including adenosine receptors. For the A1 adenosine receptor, allosteric modulators have been shown to exert diverse effects on the binding affinity of this compound derivatives and other ligands. For example, PD81,723 has been observed to increase the affinity of agonists like CPA for the A1 receptor while decreasing the affinity of other ligands, such as LUF5831 and DPCPX. universiteitleiden.nl Similarly, PSB 1115 exhibits unique allosteric modulation of the A1 receptor, enhancing its affinity for adenosine. scbt.com

Elucidation of Agonist High- and Low-Affinity States

Adenosine receptors, including the A1 subtype, are known to exist in different affinity states for agonists, often influenced by the presence of guanine (B1146940) nucleotides. Studies utilizing radioligands like [³H]XAC have demonstrated that the inhibition curves for adenosine agonists versus [³H]XAC binding are biphasic in the absence of GTP, indicative of binding to both low- and high-affinity agonist states of the A1 receptor. pnas.org Upon the addition of GTP, these curves typically become monophasic, reflecting a shift to the low-affinity state. pnas.org Binding studies using specific tissues, such as bovine myocardial membranes, have also facilitated the analysis of both high and low agonist affinity states of the A1 receptor. d-nb.info

A2A Adenosine Receptor Ligand Interactions

This compound derivatives have also been explored for their interactions with the A2A adenosine receptor, a target of interest for various neurological and inflammatory conditions.

Receptor Binding Affinities and Subtype Selectivity

A notable finding is that the substitution pattern on the 8-phenyl group significantly influences affinity and selectivity, with A2A receptors often tolerating bulkier substituents than A1 receptors. researchgate.netresearchgate.net Novel 8-(p-substituted-phenyl/benzyl)xanthines have demonstrated potent binding affinity and significant selectivity for A2A receptors. colab.wsnih.gov For instance, vanilloid-based xanthines such as 8-[4-(cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine (6a) have shown high affinity at A2A receptors with over 1000-fold selectivity compared to the A1 subtype. researchgate.net Similarly, xanthine carboxylate amide 13b and certain isovanillin (B20041) derivatives have been identified as potent A2A adenosine receptor ligands. researchgate.net While [³H]XAC is primarily known for its A1 selectivity in rat brain, it has also shown binding affinity for A2 receptors in rabbit striatal membranes. researchgate.net SCH58261 is recognized as a selective A2A adenosine receptor antagonist. ahajournals.org

Data Tables

The following tables summarize key findings regarding the binding affinities (Ki values) and subtype selectivities of various this compound derivatives at adenosine receptors.

Table 1: A1 Adenosine Receptor Antagonism and Selectivity

| Compound Name | Ki (A1) | Selectivity (A1 vs A2) | Source |

| 1,3-Diethyl-8-phenylxanthine (B14048) | Not specified | Not specified | drugbank.com |

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) | 0.3–8.6 nmol/l | ~1600-fold | drugbank.comwindows.net |

| 8-Phenyltheophylline (B1204217) | Not specified | ~700-fold | drugbank.comwindows.net |

| 1,3-Dipropyl-8-phenylxanthine (DPPX) | Not specified | ~40-fold (vs A2) | nih.govresearchgate.net |

| [³H]XAC | 1.23 nM (rat brain) | Not specified | pnas.org |

| [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 50–190 pM | >700-fold (vs A2) | d-nb.info |

| Acidic 3-(arylamino)-8-phenylxanthine derivatives (iodinated) | 1–1.25 nM | Not specified | nih.gov |

| 1,3-Dipropyl-8-phenylxanthine | Not specified | Selective | rndsystems.com |

Molecular Determinants of A2A Preferential Binding

Research into the structure-activity relationships (SAR) of this compound derivatives has identified specific molecular determinants that govern preferential binding to the A2A adenosine receptor. The nature and position of substituents on the 8-phenyl ring significantly influence both affinity and selectivity for AR subtypes researchgate.netnih.gov. Studies indicate that the A2A receptor can accommodate bulkier substituents at the 8-phenyl position compared to the A1 receptor researchgate.net. For instance, modifications at the para-position of the 8-phenyl group have been shown to impact binding affinity and selectivity, with certain substitutions leading to potent binding and significant selectivity for A2A receptors researchgate.netnih.gov. The 1-position substitution on the xanthine scaffold is also critical for receptor interaction, with small hydrophobic groups like methyl, allyl, and cyclopentyl demonstrating optimal fit into the A2A receptor's binding pocket .

A2B Adenosine Receptor Antagonism Mechanisms

The A2B adenosine receptor (A2BAR) is a significant target for therapeutic intervention in inflammatory diseases, cancer, and other conditions nih.govx-mol.netresearchgate.net. This compound derivatives have been extensively studied as A2BAR antagonists, with research focusing on their mechanisms of action, kinetic properties, and the development of novel antagonist classes.

Kinetic Profiling of A2B Receptor Ligands

Kinetic profiling, which examines the rates of receptor-ligand binding and dissociation, has become increasingly important in drug discovery. For A2BAR antagonists derived from this compound, kinetic studies have revealed diverse binding profiles, highlighting the dissociation rate constant as a critical factor for affinity nih.govuniversiteitleiden.nlresearchgate.netx-mol.net. Studies have developed radioligand competition association assays to evaluate these kinetic parameters, establishing structure-kinetic relationships alongside traditional structure-affinity relationships nih.govuniversiteitleiden.nl. Compounds exhibiting longer residence times on the A2BAR have been associated with extended cellular responses, underscoring the significance of binding kinetics for in vivo efficacy nih.govresearchgate.netx-mol.net.

Development of Covalent A2B Receptor Antagonists

A notable area of research involves the development of covalent A2BAR antagonists, which form irreversible or slowly reversible bonds with the receptor. Studies have synthesized this compound derivatives, including those with an isothiocyanate moiety, designed for covalent binding to the A2BAR nih.govmdpi.com. For example, p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride (B91410), an irreversible A2BAR antagonist, demonstrated potent and selective activity with an apparent Ki value of 10.6 nM at the human A2BAR mdpi.com. While initial hypotheses suggested interaction with the lysine (B10760008) residue K2697.32, subsequent studies with mutant receptors indicated that this specific residue may not be the primary target for these covalent antagonists mdpi.com.

Functional Characterization via Cellular Assays

Functional characterization of this compound derivatives as A2BAR antagonists is typically performed using cellular assays to assess their impact on receptor-mediated signaling pathways. These assays evaluate the ability of the compounds to antagonize adenosine-induced responses, such as the stimulation of cyclic AMP accumulation or calcium mobilization nih.govacs.orgacs.org. Label-free impedance-based assays using cells expressing A2BAR have also been employed to further characterize compounds with divergent kinetic profiles, linking ligand residence time to functional effects nih.govresearchgate.net. For instance, compounds with long A2BAR residence times have been associated with extended cellular responses nih.govx-mol.net.

A3 Adenosine Receptor Antagonist Characterization

This compound derivatives have also been investigated for their activity at the A3 adenosine receptor (A3AR). While some 8-phenylxanthines have shown affinity for A3AR, their selectivity profiles can vary, with human A3ARs often exhibiting greater affinity for xanthine antagonists than rat A3ARs mdpi.comgoogle.comnih.gov. Empirical discovery methods, including structural modification of known antagonists and screening of chemical libraries, have been employed to identify A3AR antagonists, with some this compound derivatives being identified as starting points for selective A3AR antagonist development mdpi.com.

Interactions with Non-Adenosine Receptor Molecular Targets

While the primary focus for many this compound derivatives is on adenosine receptors, research may also explore their interactions with other molecular targets. However, the provided search results predominantly highlight their activity and selectivity within the adenosine receptor family, with limited specific information available regarding off-target interactions with non-adenosine receptors for this compound itself.

Compound List

this compound

PSB-603 (8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine)

PSB-09120 (1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine)

PSB-0788 (8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine)

PSB-21500 (p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride)

PSB-21502 (3-cyclopropyl-substituted xanthine derivative)

MRS-1754 (p-cyanoanilide derivative)

XAC (xanthine amine congener)

XCC (8-[4-[[[carboxy]methyl]oxy]phenyl]-1,3-dipropylxanthine)

DPX (1,3-diethyl-8-phenylxanthine)

CGS21680

NECA (N-ethyladenosine-5'-uronamide)

I-ABOPX (3-(3-iodo-4-aminobenzyl)-8-(4-oxyacetate)phenyl-1-propylxanthine)

BW-A1433 (1,3-dipropyl-8-(4-acrylate)phenylxanthine)

Structure Activity Relationship Sar Studies and Rational Ligand Design

Influence of 8-Phenyl Moiety Modifications on Receptor Specificity

The electronic nature of substituents on the 8-phenyl ring plays a crucial role in dictating interactions with adenosine (B11128) receptors. Studies have indicated that electron-rich phenyl rings are generally preferred for binding to the A2B adenosine receptor capes.gov.br. Conversely, the introduction of electron-withdrawing groups can modulate affinity and selectivity. For instance, while specific examples are more pronounced in other heterocyclic systems targeting xanthine (B1682287) oxidase, the principle suggests that electronic properties influence binding interactions mdpi.comwur.nl. In the context of adenosine receptors, studies on 8-phenylxanthine derivatives have shown that certain electron-rich substituents on the phenyl ring can enhance affinity for specific subtypes capes.gov.br.

The size and spatial arrangement of substituents on the 8-phenyl ring are critical determinants of binding affinity and receptor selectivity. Different adenosine receptor subtypes exhibit varying degrees of tolerance for steric bulk. For example, A2A receptors generally accommodate less steric bulk compared to A1 receptors . Modifications at the ortho, meta, and para positions of the phenyl ring can lead to distinct binding profiles. Studies have suggested that steric hindrance, particularly at meta positions of the 8-phenyl ring, can reduce potency at A2B receptors tandfonline.com. The preference for specific substitution patterns on the phenyl ring, such as the presence of electron-rich groups, is often linked to optimizing hydrophobic and polar interactions within the receptor's binding pocket capes.gov.br.

The 8-phenyl moiety itself contributes significantly to binding affinity through hydrophobic interactions with the receptor binding site pnas.orgthescipub.com. These interactions are essential for anchoring the ligand within the active site. The nature of substituents on the phenyl ring can further modulate these hydrophobic contributions and introduce new polar interactions. For instance, a simple phenyl group at C8 is associated with hydrophobic interactions favoring A1 receptor binding, whereas a polar sulfophenyl group can enhance binding to A2B receptors through polar interactions . The introduction of polar groups, such as oxyacetic acid or sulfonate moieties, can also improve aqueous solubility, a critical factor for in vivo efficacy nih.govnih.gov.

Impact of Substitutions at Xanthine Ring Nitrogens (N1, N3)

Substitutions at the N1 and N3 positions of the xanthine core are paramount for achieving high affinity and selectivity for adenosine receptors nih.govmdpi.com. These positions are critical for engaging with specific residues within the receptor binding pocket.

Modifications at the N1 and N3 positions with alkyl chains profoundly influence the pharmacological profile of xanthine derivatives. Generally, increasing the length or branching of alkyl substituents at these positions leads to enhanced affinity for adenosine receptors pnas.orgresearchgate.net. For example, propyl or butyl substitutions at N1 and N3 often confer greater potency compared to methyl groups pnas.orgnih.gov. The presence of an alkyl group at the N1 position is particularly crucial for significant adenosine receptor antagonism nih.govmdpi.com. Studies have also shown that the nature of the alkyl group at N1 can influence selectivity; for instance, a larger alkyl group at N1 compared to N3 may favor affinity at the human A2B receptor capes.gov.br.

Beyond simple alkyl chains, the incorporation of heterocyclic or aryl moieties at the N1 and N3 positions can further modulate receptor interactions. While the majority of studies on this compound derivatives focus on substitutions at C8 and the N1/N3 alkyl groups, the principle of introducing diverse chemical functionalities at these positions remains a key strategy in ligand design researchgate.netacs.orgdergipark.org.tr. Such modifications can introduce new binding interactions, alter physicochemical properties, and ultimately influence receptor subtype selectivity. For example, studies on related xanthine scaffolds have explored the impact of incorporating aryl or heterocyclic groups to achieve specific pharmacological outcomes researchgate.netacs.orgdergipark.org.tr.

Data Tables

The following tables summarize key findings from SAR studies on this compound derivatives, illustrating the impact of structural modifications on their affinity and selectivity for adenosine receptor subtypes.

Table 1: Structure-Activity Relationship of this compound Derivatives at Adenosine Receptors

| Compound Description | N1 Substitution | N3 Substitution | N7 Substitution | 8-Phenyl Moiety Modification | Target Receptor | Ki (nM) / Selectivity | Reference(s) |

| This compound | H | H | H | Phenyl | A1 | 8.7 | acs.org |

| 1,3-Dipropyl-8-phenylxanthine (B136342) | Propyl | Propyl | H | Phenyl | A1 | ~1-10 (estimated) | pnas.orgnih.govacs.org |

| 1,3-Dipropyl-8-(4-amino-3-iodobenzyl)xanthine (XAC analog) | Propyl | Propyl | H | 4-amino-3-iodobenzyl | A1 | 1.2 ± 0.5 | nih.gov |

| 1,3-Dipropyl-8-(4-amino-3-iodobenzyl)xanthine (XAC analog) | Propyl | Propyl | H | 4-amino-3-iodobenzyl | A2 (brain slice) | 49 ± 17 | nih.gov |

| 1-Allyl-3-methyl-8-phenylxanthine | Allyl | Methyl | H | Phenyl | A2B (human) | 37 | capes.gov.br |

| 8-[4-[[[carboxy]methyl]oxy]phenyl]-1,3-dipropylxanthine (XCC) | Propyl | Propyl | H | 4-(carboxymethyl)oxyphenyl | A2B | 10-100 | capes.gov.br |

| XCC-NHS (MRS 1204) | Propyl | Propyl | H | 4-(carboxymethyl)oxyphenyl | A2B | 9.75 (>20x selective) | capes.gov.br |

| 1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenylxanthine (9d) | Methyl | Methyl | H | 4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl | A2A | 100 | researchgate.net |

| 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) | Propyl | Propyl | H | 2-amino-4-chlorophenyl | A1 | 0.022 | pnas.org |

| 1,3-Dipropyl-8-(phenyl-4-oxyacetate) derivative (e.g., 125I-ABOPX precursor) | Propyl | Propyl | H | Phenyl-4-oxyacetate | A2B | ~10-100 | capes.gov.br |

Table 2: General Trends in N1/N3 Substitutions on Xanthine Affinity

| N1 Substitution | N3 Substitution | General Trend in Affinity (vs. H) | General Trend in Potency (vs. Methyl) | Key Receptor Subtypes Affected | Reference(s) |

| H | H | Baseline | Baseline | All ARs | pnas.orgnih.gov |

| Methyl | Methyl | Increased | Baseline | A1, A2A, A2B, A3 | pnas.orgnih.govmdpi.com |

| Ethyl | Ethyl | Further Increased | Increased | A1, A2A, A2B | pnas.orgnih.govmdpi.com |

| Propyl | Propyl | Significantly Increased | Significantly Increased | A1, A2A, A2B | pnas.orgnih.govmdpi.com |

| Butyl | Butyl | Increased | Increased | A3 | nih.gov |

| Allyl | Methyl | Increased | Increased | A2B | capes.gov.br |

These SAR studies highlight the critical role of both the 8-phenyl moiety and the N1/N3 substitutions in shaping the pharmacological profile of xanthine derivatives. By strategically combining modifications, researchers can design highly potent and selective ligands for various adenosine receptor subtypes, paving the way for the development of novel therapeutic agents.

List of Compounds Mentioned:

this compound

Theobromine

1,3-Dipropyl-8-phenylxanthine

1,3-Dipropyl-8-(p-hydroxyphenyl)xanthine

1,3-Dipropyl-8-(4-amino-3-iodobenzyl)xanthine (XAC analog)

1-Allyl-3-methyl-8-phenylxanthine

8-[4-[[[carboxy]methyl]oxy]phenyl]-1,3-dipropylxanthine (XCC)

XCC-NHS (MRS 1204)

1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenylxanthine (9d)

1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine

1,3-Dipropyl-8-(phenyl-4-oxyacetate) derivative (e.g., 125I-ABOPX precursor)

1,3-Dibutylxanthine-7-ribosides precursor)

1,3-Dibutylxanthine-7-ribosides

Mechanistic Investigations at the Cellular and Sub Cellular Level

Intracellular Signaling Pathway Modulation through Adenosine (B11128) Receptor Blockade

8-Phenylxanthine derivatives are well-established antagonists of adenosine receptors, which are G protein-coupled receptors that play crucial roles in numerous physiological systems nih.govresearchgate.netrndsystems.comnacchemical.comwikipedia.orgtocris.com. Adenosine, the endogenous ligand, exerts its effects by binding to four subtypes: A1, A2A, A2B, and A3 receptors. These receptors are coupled to different intracellular signaling pathways. Typically, A1 and A3 receptors are coupled to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, increasing intracellular cAMP levels nih.govwindows.net.

This compound derivatives, such as 1,3-dipropyl-8-phenylxanthine (B136342) (DPPX) and 8-phenyltheophylline (B1204217) (8-PT), act as potent antagonists by blocking the binding of adenosine to these receptors rndsystems.comwikipedia.orgtocris.com. This blockade prevents the activation of downstream signaling cascades. For instance, by antagonizing A1 receptors, these compounds can prevent the Gi-mediated inhibition of adenylyl cyclase, thereby indirectly influencing cellular processes regulated by cAMP. Similarly, antagonism of A2 receptors prevents the Gs-mediated stimulation of adenylyl cyclase, leading to reduced cAMP production. The specific subtype selectivity of these this compound derivatives allows for targeted modulation of these pathways nih.govresearchgate.netwikipedia.orgwindows.netpnas.orgresearchgate.net. For example, 8-phenyltheophylline is noted as a potent and selective antagonist for both A1 and A2A receptors, with minimal activity as a phosphodiesterase inhibitor wikipedia.org.

Ligand-Induced Receptor Conformational Changes

The interaction of this compound derivatives with adenosine receptors involves specific binding events that can induce conformational changes within the receptor structure. Structure-activity relationship (SAR) studies have revealed that modifications to the 8-phenyl ring and the xanthine (B1682287) core significantly influence binding affinity and selectivity for different AR subtypes researchgate.netresearchgate.netpnas.org. These structural features dictate how the ligand fits into the receptor's binding pocket, potentially stabilizing specific receptor conformations.

Research indicates that the binding of this compound derivatives can alter the affinity states of adenosine receptors for their agonists pnas.org. This suggests that these ligands may induce allosteric modulation, where binding at one site affects the receptor's conformation and its interaction with other ligands or signaling partners ed.ac.ukresearchgate.netnih.gov. For example, the presence of specific functional groups on the 8-phenyl ring can enhance interactions, such as π-π stacking with aromatic amino acid residues within the binding site, contributing to both affinity and selectivity, which implies conformational influence scbt.com. Kinetic studies, examining binding and dissociation rates, further support the idea that these ligands engage in complex receptor interactions that involve dynamic conformational changes, leading to varied functional outcomes and residence times on the receptor researchgate.netnih.govnih.gov.

Functional Effects in Specific Cellular Systems (e.g., HEK-293 cells, CHO cells)

Human Embryonic Kidney 293 (HEK-293) cells are widely employed in pharmacological research due to their amenability to genetic manipulation and their ability to efficiently express recombinant proteins, including G protein-coupled receptors sigmaaldrich.combitesizebio.com. These cells have been instrumental in characterizing the binding and functional properties of this compound derivatives at adenosine receptors.

Studies have utilized HEK-293 cells stably expressing various adenosine receptor subtypes (A1, A2A, A2B, A3) to assess the affinity and selectivity of this compound compounds nih.govnih.govresearchgate.net. For instance, radioligand binding assays using labeled compounds like [3H]XAC (a congener of 1,3-dipropyl-8-phenylxanthine) have been performed in cell membranes to determine dissociation constants (Kd) and binding site densities pnas.orgresearchgate.netresearchgate.net. Anilide derivatives of this compound carboxylic congeners have been evaluated for their binding to recombinant human A2B ARs expressed in HEK-293 cells nih.gov. Furthermore, label-free functional assays have been used to assess the cellular responses mediated by these receptor-ligand interactions, correlating binding kinetics with functional effects nih.govnih.gov. While specific data for CHO cells are less prominent in the provided snippets, HEK-293 cells serve as a primary model system for these investigations.

Modulation of Cellular Processes (e.g., DNA Production, Cell Cycle) by Purine (B94841) Analogues

As a class, purine analogues are known to interfere with fundamental cellular processes, particularly those related to nucleic acid metabolism and cell division jyoungpharm.orgfrontiersin.orgjpionline.org. Their structural similarity to endogenous purine nucleotides allows them to be incorporated into cellular pathways, often leading to disruption.

Purine analogues can act as antimetabolites, competing with natural purines for incorporation into DNA and RNA during the S phase of the cell cycle. This competition can inhibit DNA synthesis and, consequently, cell proliferation jyoungpharm.orgfrontiersin.org. The integration of these analogues into DNA can lead to DNA strand breaks, chain termination, or the accumulation of mutations, ultimately triggering apoptosis jyoungpharm.org. Furthermore, certain purine analogues function by inhibiting key enzymes that regulate the cell cycle, such as cyclin-dependent kinases (Cdks), thereby arresting cell cycle progression jpionline.orgfrontiersin.org. While direct evidence specifically linking this compound itself to DNA production or cell cycle arrest is not detailed in the provided search results, the broader class of purine analogues is well-documented for these effects, suggesting a potential for similar mechanisms in specific this compound derivatives depending on their structural modifications.

Data Tables

Table 1: Representative Affinities of this compound Derivatives for Adenosine Receptors

| Compound Name | Receptor Subtype | Ki Value (nM) | Reference |

| 1,3-Dipropyl-8-phenylxanthine (DPPX) | A1 | 1.23 | pnas.org |

| 8-Phenyltheophylline (8-PT) | A1 | ~1-1.25 | nih.gov |

| 8-Phenyltheophylline (8-PT) | A2A | ~1-1.25 | nih.gov |

| XAC (congener of 1,3-dipropyl-8-phenylxanthine) | A1 | 0.17 - 1.23 | pnas.orgresearchgate.net |

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) | A1 | 0.3 - 8.6 | windows.net |

| 1,3-Diethyl-8-phenylxanthine (B14048) | A2 | 0.2 | windows.net |

Note: Ki values can vary depending on the experimental conditions and species used.

Table 2: Selectivity of this compound Derivatives for Adenosine Receptor Subtypes

| Compound Name | Selectivity Ratio (A1/A2A or A1/A2) | Notes | Reference |

| 8-Phenyltheophylline (8-PT) | ~700-fold (A1 vs A2) | Potent and selective A1 and A2A antagonist. | wikipedia.orgwindows.net |

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine | ~1,600-fold (A1 vs A2) | Highly selective A1 adenosine receptor antagonist. | windows.net |

| 1,3-Diethyl-8-phenylxanthine | High A2 selectivity | Most potent A2 antagonist in human platelets. | windows.net |

| XAC (congener of 1,3-dipropyl-8-phenylxanthine) | ~20- to 80-fold (A1 in rat) | A1-selective in rat brain; can bind to A2 receptors in rabbit striatum. | researchgate.net |

Computational and Theoretical Approaches in 8 Phenylxanthine Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-phenylxanthine research, it is extensively used to elucidate the binding modes of these ligands within the active sites of their protein targets, primarily adenosine (B11128) receptors and phosphodiesterases.

Research has shown that molecular docking simulations can successfully rationalize the structure-activity relationships (SAR) observed in experimental assays. researchgate.net For instance, docking studies on a series of this compound derivatives targeting the human A2A adenosine receptor (hA2AAR) and monoamine oxidase B (hMAO-B) have revealed key interactions that govern binding affinity. nih.gov In one such study, the compound L24, an acrylamide (B121943) derivative of phenylxanthine, demonstrated a high affinity for hMAO-B with a docking score of -10.160 kcal/mol. nih.gov The stability of these computationally predicted ligand-protein complexes is often further validated using molecular dynamics (MD) simulations. nih.gov

Docking studies have been instrumental in identifying critical amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the xanthine (B1682287) core and its substituents. For example, in the A1 adenosine receptor, the N1- and N3-propyl substituents of xanthine antagonists can be accommodated in hydrophobic pockets, with the N1-substituent interacting with residues like Trp247 and Leu250. nih.gov Similarly, docking of 8-aryl xanthines into phosphodiesterase 9A (PDE9A) has helped to understand their inhibitory mechanism. researchgate.net The insights gained from these simulations guide the modification of the this compound scaffold to improve target specificity and affinity. researchgate.netmdpi.com For example, based on docking results, irreversible antagonists for the A2B adenosine receptor were designed, although subsequent mutagenic studies indicated that the initial proposed covalent interaction with residue K269 was incorrect, highlighting the need to integrate computational predictions with experimental validation. mdpi.com

| Derivative/Compound | Protein Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| (E)-3-(3-Chlorophenyl)-N-(4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl) phenyl) acrylamide (L24) | Human Monoamine Oxidase B (hMAO-B) | High binding affinity with a docking score of -10.160 kcal/mol. Complex stability confirmed by MD simulations. | nih.gov |

| (E)-3-(3-Chlorophenyl)-N-(3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenyl)acrylamide (L32) | Human A2A Adenosine Receptor (hA2AAR) | High binding affinity with a docking score of -7.344 kcal/mol. | nih.gov |

| 1,3-Dipropyl-8-phenylxanthine (B136342) derivatives | A1 Adenosine Receptor | N1-propyl substituent interacts with Trp247 and Leu250; N3-propyl group interacts with Val87 and Leu90. | nih.gov |

| p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride (B91410) (PSB-21500) | Human A2B Adenosine Receptor (hA2BAR) | Designed as an irreversible antagonist. Docking suggested interaction with K2697.32, though this was later refuted by mutagenesis experiments. | mdpi.com |

Quantum Chemical Calculations for Structure-Property Relationships

DFT methods are used to perform geometry optimization of the molecular structures, ensuring that the calculations are based on the lowest energy conformation. researchgate.net One key finding from such calculations on potent 8-phenyl substituted xanthines was that the phenyl ring is not coplanar with the xanthine core. nih.gov The optimal dihedral angle was found to be around 220°, which explained the low affinity of certain conformationally restricted analogues that could not achieve this optimal geometry. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output from quantum chemical calculations. nih.gov MEP maps visualize the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For phenylxanthine derivatives, MEP analysis helps to pinpoint sites likely to be involved in electrophilic and nucleophilic attacks, which is critical for understanding receptor interactions and metabolic pathways. nih.govresearchgate.net Furthermore, analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

| Calculation Method | Calculated Property | Significance in this compound Research | Reference |

|---|---|---|---|

| DFT (B3LYP) | Geometry Optimization (Dihedral Angle) | Determined the optimal non-coplanar orientation of the 8-phenyl ring relative to the xanthine core for potent receptor binding. | nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic regions, predicting sites for non-covalent interactions with protein targets. | nih.govresearchgate.net |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the derivatives. | researchgate.net |

In Silico Prediction of Molecular Interactions (e.g., Halogen Bonding)

Beyond standard hydrogen bonds and hydrophobic interactions, computational methods can predict and analyze more nuanced non-covalent interactions, such as halogen bonds. A halogen bond is a highly directional interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). The basis for this interaction is an electropositive region on the halogen atom, known as a σ-hole. uni-muenchen.de

In silico methods are crucial for identifying and quantifying the potential for halogen bonding in drug design. mdpi.com The electrostatic potential on the molecular surface can be calculated to visualize the σ-hole, and its magnitude (Vs,max) can be correlated with the strength of the potential halogen bond. uni-muenchen.debeilstein-journals.org While specific studies focusing solely on the in silico prediction of halogen bonding in this compound are not prevalent, the principles are widely applicable. For instance, the introduction of a halogen atom (e.g., chlorine) onto the 8-phenyl ring, as seen in derivatives like 8-(2-amino-4-chlorophenyl)-1,3-dipropylxanthine, introduces the possibility of halogen bonding with the protein target. nih.gov

Computational analysis, including quantum chemical calculations and molecular dynamics, can be used to assess the geometry and energy of these potential halogen bonds. mdpi.comnih.gov For example, DFT calculations can determine the interaction energies, while MD simulations can evaluate the stability and dynamics of the halogen bond within the binding pocket over time. mdpi.com This predictive capability allows medicinal chemists to strategically place halogen atoms on the this compound scaffold to form specific, stabilizing interactions with a target receptor, potentially enhancing binding affinity and selectivity.

Predictive Modeling of Cellular Permeability and Distribution (e.g., BBB Penetration)

A critical aspect of drug development is understanding a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount, whereas it is undesirable for peripherally acting drugs. nih.gov In silico predictive models are widely used for the early-stage assessment of these properties for this compound derivatives. researchgate.netnih.gov

These models often use Quantitative Structure-Activity Relationship (QSAR) or machine learning algorithms to correlate calculated molecular descriptors with experimentally determined properties like BBB permeability (often expressed as logBB). nih.govnih.gov Key molecular descriptors influencing BBB penetration include lipophilicity (logP), molecular size, polar surface area (PSA), and hydrogen bonding potential. mdpi.com

For 8-aryl xanthine derivatives, ADMET predictions have been performed to evaluate their drug-like potential. researchgate.net In some studies, glucosylated 8-aryl xanthines were predicted to be BBB permeable, a desirable trait for treating neurological disorders. researchgate.netnih.gov The development of sophisticated predictive models, including those using large language models (LLM) and deep neural networks, continues to improve the accuracy of BBB permeability predictions from simple molecular structures. biomedicinej.comnih.govmdpi.com These computational tools enable high-throughput screening of virtual libraries of this compound analogues, allowing researchers to prioritize the synthesis of compounds with the most promising pharmacokinetic profiles for their intended therapeutic application.

| Model Type | Predicted Property | Application in this compound Research | Reference |

|---|---|---|---|

| ADMET Prediction Software | Blood-Brain Barrier (BBB) Permeability | Screening of glucosylated 8-aryl xanthines to identify candidates for treating neurological disorders. | researchgate.netnih.gov |

| QSAR Models | logBB (Brain/Blood concentration ratio) | Correlates molecular descriptors (e.g., logP, PSA) with BBB penetration to guide the design of CNS-active or peripherally-restricted drugs. | nih.gov |

| Machine Learning / Deep Learning | BBB Permeability Classification (BBB+/BBB-) | Provides high-accuracy predictions for large, diverse sets of compounds based on molecular structure, aiding in virtual screening. | nih.govfrontiersin.org |

Advanced Research Applications and Methodologies

Development of Fluorescent and Isothiocyanate-Containing Ligands for Receptor Probing

A key area of research involves the synthesis of modified 8-phenylxanthine derivatives designed to serve as molecular probes. These modifications often introduce reporter groups, such as fluorescent dyes or reactive functionalities like isothiocyanates, enabling detailed visualization and interaction studies with target receptors.

Fluorescent Ligands: Researchers have successfully synthesized fluorescent antagonist ligands by conjugating pharmacophores derived from 8-phenylxanthines, such as 1,3-dipropyl-8-phenylxanthine (B136342), to various reporter fluorophores. These fluorescently labeled compounds are instrumental in visualizing receptor localization on cell surfaces and in facilitating high-throughput screening assays, including flow cytometry nih.govresearchgate.net. For instance, fluorescent probes derived from 1,3-dipropyl-8-phenylxanthine have been utilized for imaging adenosine (B11128) A2A receptors and characterizing adenosine A3 receptors nih.govresearchgate.net.

Isothiocyanate Derivatives: Isothiocyanate-containing derivatives of this compound have been developed as potent affinity labels for adenosine receptors. These compounds are designed to bind irreversibly to the receptor, acting as covalent modifiers. Such derivatives are valuable for structural studies of receptor-ligand interactions and for identifying receptor subunits, offering a means to chemically inhibit receptor activity capes.gov.brcapes.gov.br.

Biotin (B1667282) Conjugates: Biotinylated analogs of this compound have also been synthesized. These conjugates, featuring a biotin moiety attached via a spacer chain, allow for the probing of adenosine receptors and can simultaneously bind to avidin, facilitating receptor localization and purification studies nih.govcore.ac.uknih.gov.

Utilization of Label-Free Functional Assays in Ligand Characterization

Label-free assay technologies have emerged as powerful tools for characterizing ligand-receptor interactions without the need for radioactive labels or fluorescent tags. Impedance-based label-free assays, in particular, have been developed and applied to study the pharmacology of adenosine A2B receptors (A2BAR) using this compound derivatives nih.govuniversiteitleiden.nluniversiteitleiden.nl.

These assays provide insights into ligand binding kinetics, including residence time (RT), which is increasingly recognized as a critical parameter influencing in vivo drug efficacy and safety nih.govresearchgate.netnih.gov. By evaluating compounds with divergent kinetic profiles, researchers have demonstrated that ligands with longer residence times at the receptor can elicit more sustained cellular responses nih.govresearchgate.netnih.gov. This ability to dissect kinetic parameters alongside affinity and potency makes label-free assays indispensable in the early stages of drug discovery for selecting lead compounds with improved pharmacological profiles nih.govresearchgate.netnih.gov.

Application as Probes for Adenosine Receptor Function in In Vitro Models

This compound derivatives serve as crucial pharmacological tools for investigating the function of various adenosine receptor subtypes in in vitro models. Their ability to act as selective antagonists allows for the detailed study of AR-mediated signaling pathways.

Radioligand Binding Assays: Tritiated derivatives, such as [3H]XAC (a xanthine (B1682287) amine congener of 1,3-dipropyl-8-phenylxanthine) and [3H]PSB-603, have been synthesized and characterized. [3H]XAC is a well-established antagonist radioligand for adenosine receptors, particularly the A1 subtype, demonstrating high affinity and specific binding in various brain membranes pnas.orgpnas.org. [3H]PSB-603 has been developed as a radioligand for the selective labeling and study of A2B receptors acs.org. These radioligands are essential for determining receptor affinity, density, and for conducting competition binding studies to evaluate new antagonist candidates nih.govpnas.orgpnas.orgacs.org.

Fluorescent Probes for Cellular Assays: As mentioned in Section 7.1, fluorescently labeled this compound derivatives are utilized in cellular assays, including flow cytometry, to assess receptor occupancy and to characterize receptor-ligand interactions on intact cells nih.govresearchgate.net. This approach allows for the study of receptor function in a more physiologically relevant context.

Kinetic Profiling: The application of kinetic binding assays, often in conjunction with label-free methods, allows for a comprehensive understanding of how this compound derivatives interact with adenosine receptors over time. This includes determining association and dissociation rate constants, providing a deeper insight into the drug-target engagement nih.govuniversiteitleiden.nluniversiteitleiden.nlresearchgate.net.

Tools for Studying Mechanisms of Action in Disease Models (e.g., inflammation, neurodegeneration)

The modulation of adenosine receptor activity by this compound derivatives has significant implications for understanding and potentially treating diseases characterized by inflammation and neurodegeneration.

Inflammation: this compound derivatives, acting as adenosine receptor antagonists, have demonstrated potential in managing inflammatory conditions. For example, 1,3-diethyl-8-phenylxanthine (B14048) (DEPX) has shown promise as an antagonist for adenosine receptors, with potential applications in treating inflammatory diseases like arthritis ontosight.ai. Furthermore, A2BAR antagonists, including various this compound derivatives, are being investigated for their therapeutic potential in inflammation-related diseases such as asthma and chronic obstructive pulmonary disease (COPD) nih.govresearchgate.netacs.orgresearchgate.net.

Neurodegeneration: Adenosine receptors are widely distributed in the central nervous system and play critical roles in neurotransmission, neuroinflammation, and neuroprotection. Consequently, this compound derivatives, as modulators of these receptors, are relevant tools for studying the mechanisms underlying neurodegenerative disorders. While direct use of this compound as a probe in specific neurodegeneration models is less explicitly detailed in the provided literature, the development of CNS-penetrant 8-aryl xanthine derivatives suggests their potential utility in this area researchgate.net. Research into Parkinson's disease, for instance, explores xanthine derivatives targeting adenosine A2A receptors and monoamine oxidase B (MAO-B) as potential dual-action therapeutics researchgate.net. The ability of these compounds to cross the blood-brain barrier is a critical factor for their application in neurological research researchgate.net.

Compound List

The following compounds are mentioned in the context of this compound research:

this compound

1,3-Diethyl-8-phenylxanthine (DEPX)

1,3-Dipropyl-8-phenylxanthine (XAC)

XCC (a 1,3-dipropyl-8-phenylxanthine congener)

PSB-09120 (Compound 24)

PSB-0788 (Compound 17)

PSB-603 (Compound 35)

[3H]PSB-603

[3H]XAC

Compound 6

Compound 7

Compound 10

Compound 12

Compound 19

Compound 29

Compound 3a

1,3-Dimethyl-8-phenylxanthine (also known as 8-Phenyltheophylline)

Data Tables

The following tables summarize key affinity and kinetic data for selected this compound derivatives and related compounds, illustrating their potency and selectivity in interacting with adenosine receptor subtypes.

Table 1: Affinity Data for A2B Adenosine Receptor Antagonists

| Compound | Description | Affinity (Ki or KD) | Receptor Subtype | Reference |

| PSB-09120 (24) | 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine | 0.157 nM | A2B | acs.org |

| PSB-0788 (17) | 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine | 0.393 nM | A2B | acs.org |

| PSB-603 (35) | 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine | 0.553 nM | A2B | acs.org |

| [3H]PSB-603 | Tritiated form of PSB-603 | KD = 0.403 nM (human) KD = 0.351 nM (mouse) | A2B | acs.org |

| [3H]PSB-603 | Tritiated form of PSB-603 | KD = 1.71 nM | A2B (CHO-spap-hA2B membranes) | nih.gov |

| Compound 7 | N-cyclohexyl-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide | 9.97 ± 0.86 nM | A2B | researchgate.net |

| Compound 6 | 2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)-N-(1H-pyrazol-3-yl)acetamide | 12.3 ± 3.6 nM | A2B | researchgate.net |

Table 2: Affinity Data for Other Adenosine Receptor Subtypes

| Compound | Description | Affinity (Ki or KD) | Receptor Subtype | Reference |

| [3H]XAC | Xanthine amine congener of 1,3-dipropyl-8-phenylxanthine | Kd = 1.23 nM | A1 | pnas.orgpnas.org |

| [3H]XAC | Xanthine amine congener of 1,3-dipropyl-8-phenylxanthine | Kd = 0.17 nM (calf brain) | A1 | pnas.orgpnas.org |

| [3H]XAC | Xanthine amine congener of 1,3-dipropyl-8-phenylxanthine | Kd = 3.0 nM (guinea pig) | A1 | pnas.orgpnas.org |

| XAC | 1,3-dipropyl-8-phenylxanthine congener | Ki = 1.2 ± 0.5 nM | A1 | nih.gov |

| XAC | 1,3-dipropyl-8-phenylxanthine congener | Ki = 49 ± 17 nM | A2 | nih.gov |

| XCC | 1,3-dipropyl-8-phenylxanthine congener | Ki = 58 ± 3 nM | A1 | nih.gov |

| XCC | 1,3-dipropyl-8-phenylxanthine congener | Ki = 34 ± 13 nM | A2 | nih.gov |

| Compound 10 | Fluorescent ligand derivative | Ki = 144–316 nM | A2A | nih.gov |

| Compound 12 | Fluorescent ligand derivative | Ki = 144–316 nM | A2A | nih.gov |

| Compound 19 | Fluorescent ligand derivative | Ki = 144–316 nM | A2A | nih.gov |

| Compound 19 | Fluorescent ligand derivative | Ki = 21.6 nM | A3 | nih.gov |

| 1,3-Dipropyl-8-phenylxanthine (Parent) | Parent compound | Ki = 13 ± 3 nM | A1 | nih.gov |

| Compound 3a | Biotin conjugate of 1,3-dipropyl-8-phenylxanthine | Ki = 180 ± 80 nM | A2 | nih.gov |

| 1,3-Dimethyl-8-phenylxanthine (8-Phenyltheophylline) | Ki = 86 nM | A receptors | nacchemical.com |

Future Directions and Unresolved Research Questions

Design of Next-Generation Adenosine (B11128) Receptor Subtype-Selective Ligands

The development of 8-phenylxanthine derivatives as selective antagonists for adenosine receptor subtypes continues to be a major focus of research. While early derivatives like theophylline (B1681296) and caffeine (B1668208) are non-selective, targeted modifications have yielded compounds with significant selectivity for specific receptor subtypes. nih.govsigmaaldrich.com

Future design strategies will likely focus on exploiting subtle differences in the binding pockets of the A1, A2A, A2B, and A3 adenosine receptors. The substitution pattern on the 8-phenyl group has been shown to greatly influence affinity and selectivity. For instance, A2A receptors appear to tolerate bulkier substituents on the 8-phenyl ring compared to A1 receptors. nih.gov Further exploration of substitutions at the 1-, 3-, and 7-positions of the xanthine (B1682287) core is also crucial. For example, larger alkyl groups at the 1-position than at the 3-position can favor affinity for the human A2B receptor. drugbank.com